molecular formula C20H24N4O4S B11076018 1'-ethyl-3,3'-dimethyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione

1'-ethyl-3,3'-dimethyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione

Cat. No.: B11076018
M. Wt: 416.5 g/mol
InChI Key: BOBBKTLZLUOETE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the class of spiro compounds, characterized by a unique spirocyclic structure.
  • The core structure consists of a spiro-fused pyridoquinoline and pyrimidine ring system.
  • The compound contains an ethyl group (1’-ethyl), two methyl groups (3,3’-dimethyl), a nitro group (8-nitro), and a thioxo group (2’-thioxo).
  • Its molecular formula is complex: C{20}H~{19}N~{5}O~{3}S.
  • Due to its intricate structure, it has potential applications in various fields.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of appropriate precursors.

      Reaction Conditions: The reaction typically occurs under mild conditions, often in organic solvents.

      Industrial Production: While not widely produced industrially, research laboratories synthesize it for specific applications.

  • Chemical Reactions Analysis

      Reactivity: The compound can participate in various chemical reactions

      Common Reagents and Conditions: Reagents like reducing agents, nucleophiles, and Lewis acids are relevant.

      Major Products: The products depend on the specific reaction conditions and substituents.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, novel derivatives, and applications as catalysts or ligands.

      Biology: It might serve as a fluorescent probe or enzyme inhibitor.

      Medicine: Investigate its potential as an anticancer agent or other therapeutic applications.

      Industry: Limited industrial applications, but it could find use in specialized materials.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes.

      Pathways: It could affect cellular signaling pathways, gene expression, or metabolic processes.

      Further Research Needed: Detailed studies are necessary to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its spirocyclic structure sets it apart from other compounds.

      Similar Compounds: While I don’t have a specific list, you can explore related spiro compounds in the literature.

    Properties

    Molecular Formula

    C20H24N4O4S

    Molecular Weight

    416.5 g/mol

    IUPAC Name

    1'-ethyl-3,3'-dimethyl-8-nitro-2'-sulfanylidenespiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-4',6'-dione

    InChI

    InChI=1S/C20H24N4O4S/c1-4-22-18(26)20(17(25)21(3)19(22)29)11-13-10-14(24(27)28)5-6-15(13)23-8-7-12(2)9-16(20)23/h5-6,10,12,16H,4,7-9,11H2,1-3H3

    InChI Key

    BOBBKTLZLUOETE-UHFFFAOYSA-N

    Canonical SMILES

    CCN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CC(CC4)C)C(=O)N(C1=S)C

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.